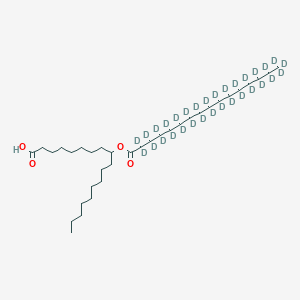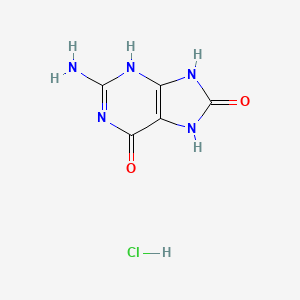
6alpha-Prostaglandin I1
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Prostaglandin I1 involves the stereoselective reduction of Prostaglandin I2. The process typically includes the use of specific reagents and catalysts to ensure the desired stereochemistry is achieved. The reaction conditions often involve controlled temperatures and pH levels to maintain the stability of the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the compound’s purity and efficacy. The production is carried out under stringent quality control measures to meet the required standards .
Chemical Reactions Analysis
Types of Reactions: 6alpha-Prostaglandin I1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from these reactions include various analogs of this compound, which exhibit different biological activities. These analogs are used in various scientific research applications to study their effects on different biological systems .
Scientific Research Applications
6alpha-Prostaglandin I1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of prostaglandin synthesis and metabolism. In biology, it is used to investigate the role of prostaglandins in cellular signaling and regulation. In medicine, it is used to develop new therapeutic agents for treating cardiovascular diseases and other conditions involving platelet aggregation .
Mechanism of Action
6alpha-Prostaglandin I1 exerts its effects by binding to specific prostaglandin receptors on the cell surface. This binding activates the adenylate cyclase system, leading to an increase in cyclic AMP levels. The elevated cyclic AMP levels result in the inhibition of platelet aggregation and other cellular responses. The molecular targets and pathways involved in this mechanism include the prostaglandin receptors and the adenylate cyclase signaling pathway .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6alpha-Prostaglandin I1 include Prostaglandin I2 (PGI2), 5,6alpha-dihydro PGI2, and other prostaglandin analogs .
Uniqueness: this compound is unique due to its stability in aqueous solutions and its ability to promote cyclic AMP accumulation in a concentration-dependent manner. It is about 10-fold less potent than the beta-isomer and 100-fold less potent than Prostaglandin I2 in eliciting biological responses .
Properties
IUPAC Name |
5-[(2R,3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+/t14-,15+,16+,17+,18+,19-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJADQDXZYFCVHV-WDONHGPHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(OC2CC1O)CCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C[C@H](O[C@H]2C[C@H]1O)CCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B8050310.png)
![Cyclopentaneheptanoic acid,3-hydroxy-2-[(1E,4S)-4-hydroxy-4-(1-propylcyclobutyl)-1-butenyl]-5-oxo-,methyl ester, (1R,2R,3R)-](/img/structure/B8050312.png)
![4-[2-(5-bromo-2-oxoindol-3-yl)hydrazinyl]benzenesulfonamide](/img/structure/B8050324.png)
![(E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1'-bi(cyclohexane)]-3,6-dien-2-one](/img/structure/B8050329.png)
![[(3-Boronophenyl)methyl]triphenyl-phosphonium,monobromide](/img/structure/B8050330.png)





